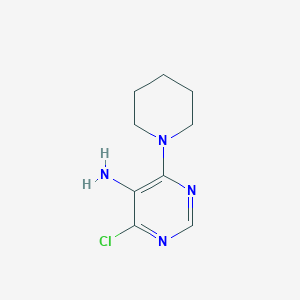

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

Description

Properties

IUPAC Name |

4-chloro-6-piperidin-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-8-7(11)9(13-6-12-8)14-4-2-1-3-5-14/h6H,1-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOZJFDEMCXDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360130 | |

| Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84762-70-9 | |

| Record name | 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine and its Therapeutic Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a pyrimidine derivative with potential applications in drug discovery, particularly in the realm of kinase inhibition. Due to the limited publicly available data on this specific molecule, this document establishes a framework for its potential biological activity and experimental evaluation by drawing parallels with closely related and extensively studied pyrimidine-based kinase inhibitors. This guide covers the chemical and physical properties of the target compound, proposes potential synthesis strategies, and details relevant experimental protocols for assessing its biological activity. Furthermore, it visualizes key signaling pathways that are often targeted by such compounds, offering a roadmap for future research and development.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to act as competitive inhibitors for a wide range of kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The substitution of the pyrimidine core with various functional groups, such as piperidine and chloro moieties, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound belongs to this promising class of compounds. While specific biological data for this exact molecule is sparse, its structural similarity to known kinase inhibitors suggests it may hold significant therapeutic potential.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound (CAS: 84762-70-9) and its close analog, 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (a known impurity of Minoxidil), are presented in Table 1. This data is crucial for its synthesis, purification, and formulation.

| Property | This compound | 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine |

| CAS Number | 84762-70-9 | 1784008-01-0[1][2] |

| Molecular Formula | C₉H₁₃ClN₄[3] | C₉H₁₄ClN₅[1][2][4] |

| Molecular Weight | 212.68 g/mol [3] | 227.7 g/mol [2][4] |

| IUPAC Name | 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine | 5-chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine[1] |

| Synonyms | 4-CHLORO-6-(1-PIPERIDINYL)-5-PYRIMIDINAMINE | 5-Chloro-6-(1-piperidinyl)-2, 4-pyrimidinediamine[1] |

| Storage | Inert atmosphere, 2-8°C[3] | -20°C[2] |

Synthesis and Purification

A general workflow for the synthesis is outlined below:

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Synthesis (Hypothetical)

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 4,6-dichloropyrimidine derivative in a suitable solvent (e.g., ethanol, isopropanol).

-

Addition of Piperidine: Add piperidine to the reaction mixture. The reaction may be carried out at room temperature or require heating.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water to remove any inorganic impurities.

-

Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amine group at the 5-position.

-

Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the final pure compound.

Biological Activity and Potential Targets

The structural features of this compound suggest its potential as a kinase inhibitor. The pyrimidine core can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors. The piperidine and chloro substituents can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Given the wide range of kinases targeted by pyrimidine derivatives, potential targets for this compound could include, but are not limited to:

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, often dysregulated in cancer.[5]

-

Aurora Kinases: Essential for mitotic progression and a target in oncology.

-

Janus Kinases (JAKs): Involved in cytokine signaling and implicated in inflammatory diseases and myeloproliferative disorders.

-

Src Family Kinases: Play a role in cell growth, differentiation, and survival.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of this compound against a panel of kinases, a biochemical assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Kinase of interest (e.g., CDK2, Aurora A, JAK2)

-

Substrate peptide

-

ATP

-

Assay buffer

-

Test compound (this compound)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate peptide, and assay buffer.

-

Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

-

Data Analysis: Measure the luminescence signal using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways

Should this compound prove to be a potent kinase inhibitor, it would likely modulate key cellular signaling pathways. Below are diagrams of two such pathways commonly targeted by pyrimidine-based inhibitors.

Cyclin-Dependent Kinase (CDK) Pathway and Cell Cycle Regulation

Caption: Inhibition of CDKs can lead to cell cycle arrest.

JAK-STAT Signaling Pathway

Caption: Inhibition of JAKs blocks cytokine signaling.

Data Presentation

To facilitate the comparison of potential inhibitory activities, quantitative data from kinase inhibition assays should be summarized in a structured table. Table 2 provides a template for presenting such data.

| Kinase Target | IC₅₀ (nM) | Assay Type |

| CDK1 | [Experimental Value] | Luminescence-based |

| CDK2 | [Experimental Value] | Luminescence-based |

| Aurora A | [Experimental Value] | Luminescence-based |

| JAK2 | [Experimental Value] | Luminescence-based |

| Src | [Experimental Value] | Luminescence-based |

Conclusion

This compound is a compound of significant interest due to its pyrimidine core, a privileged scaffold in kinase inhibitor design. While specific biological data for this molecule is currently limited, this guide provides a comprehensive framework for its investigation. By leveraging established experimental protocols for synthesis and biological evaluation, and by understanding the key signaling pathways targeted by analogous compounds, researchers can effectively explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and in vivo efficacy.

References

- 1. veeprho.com [veeprho.com]

- 2. epichem.com [epichem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a combination of data from structurally similar compounds and established principles of chemical synthesis and analysis. This document presents a plausible synthetic route, detailed hypothetical experimental protocols for its characterization, and predicted spectroscopic data. Furthermore, it explores the potential biological significance of this compound class, particularly as kinase inhibitors, and visualizes a relevant signaling pathway.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine core substituted with a chloro group at the 4-position, a piperidin-1-yl group at the 6-position, and an amine group at the 5-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₄ |

| Molecular Weight | 212.68 g/mol |

| CAS Number | 84762-70-9 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO and methanol (predicted) |

Synthesis and Characterization

While a specific synthesis for this compound is not extensively documented, a plausible synthetic route can be proposed based on established reactions of substituted pyrimidines. A likely precursor is 4,6-dichloropyrimidin-5-amine, which can undergo nucleophilic aromatic substitution with piperidine.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis

Materials:

-

4,6-Dichloropyrimidin-5-amine

-

Piperidine

-

Ethanol

-

Triethylamine

-

Deionized water

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 4,6-dichloropyrimidin-5-amine (1.0 eq) in ethanol, add piperidine (1.2 eq) and triethylamine (1.5 eq).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Pyrimidine C2-H |

| ~5.5 | br s | 2H | -NH₂ |

| ~3.5 | t | 4H | Piperidine -CH₂-N- |

| ~1.6 | m | 6H | Piperidine -(CH₂)₃- |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyrimidine C6 |

| ~158 | Pyrimidine C2 |

| ~155 | Pyrimidine C4 |

| ~120 | Pyrimidine C5 |

| ~45 | Piperidine -CH₂-N- |

| ~25 | Piperidine -CH₂- |

| ~24 | Piperidine -CH₂- |

Table 3: Predicted FT-IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (amine) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| ~1620 | C=N stretching (pyrimidine) |

| ~1580 | N-H bending (amine) |

| ~1100 | C-N stretching |

| ~750 | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| 213.08 | [M+H]⁺ (for ³⁵Cl) |

| 215.08 | [M+H]⁺ (for ³⁷Cl, isotopic peak) |

Biological Activity and Signaling Pathways

Aminopyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, most notably as inhibitors of protein kinases.[1] The structural similarity of this compound to known kinase inhibitors suggests that it may also target these crucial enzymes involved in cell signaling.

Many chloropyrimidine derivatives have been investigated as covalent inhibitors of kinases, where the chloro group acts as an electrophile that reacts with a cysteine residue in the kinase active site.[2][3] This covalent modification leads to irreversible inhibition of the kinase.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the downstream MAP kinase cascade, a common target for aminopyrimidine-based inhibitors.

Caption: Potential inhibition of the Raf kinase in the MAPK signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential biological role of this compound. While direct experimental data is sparse, the information compiled from analogous structures offers a robust starting point for researchers interested in this and related compounds. The predicted spectroscopic data and proposed synthetic route provide a practical framework for its preparation and characterization. The likely role of this compound class as kinase inhibitors highlights its potential for further investigation in drug discovery and development, particularly in the field of oncology. Further experimental validation is necessary to confirm these hypotheses.

References

4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a substituted pyrimidine of interest in chemical and pharmaceutical research. This document details its chemical identifiers, and outlines a plausible synthetic pathway, and discusses potential areas of biological investigation.

Core Compound Identifiers

A thorough search of chemical databases and supplier information has identified the following key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 84762-70-9 | [1] |

| Molecular Formula | C₉H₁₃ClN₄ | [1] |

| Molecular Weight | 212.68 g/mol | [1] |

| Canonical SMILES | C1CCN(CC1)C2=C(C(=NC=N2)Cl)N | [1] |

| IUPAC Name | 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine | Inferred |

| InChIKey | Inferred from structure |

Experimental Protocols: Synthesis

Proposed Synthetic Pathway:

A potential synthesis could start from 4,6-dichloro-pyrimidin-5-amine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a stepwise substitution. Typically, the chlorine at the 4- and 6-positions of a pyrimidine ring are susceptible to nucleophilic attack. The reaction with piperidine would likely be the final step.

General Procedure for Nucleophilic Aromatic Substitution on a Chloropyrimidine:

-

Dissolution: The starting chloropyrimidine is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF), acetonitrile, or an alcohol like isopropanol.

-

Addition of Nucleophile: The nucleophile (in this case, piperidine) is added to the solution, often in a slight excess (1.1 to 2 equivalents).

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.

-

Heating: The reaction mixture is heated to facilitate the substitution. The temperature can range from room temperature to reflux, depending on the reactivity of the specific chloropyrimidine.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is typically cooled, and the product is isolated by extraction and/or precipitation. The crude product is then purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific publicly available information detailing the biological activity or the signaling pathways associated with this compound (CAS 84762-70-9).

However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the piperidine and amine functional groups suggests that this molecule could be investigated for a variety of biological targets.

Potential Areas for Investigation:

-

Kinase Inhibition: Many substituted pyrimidines are known to be potent inhibitors of various kinases. This compound could be screened against a panel of kinases to identify potential targets.

-

GPCR Ligands: The piperidine moiety is a common feature in ligands for G-protein coupled receptors.

-

Antimicrobial Activity: Pyrimidine derivatives have also been explored for their antibacterial and antifungal properties.

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Caption: A typical workflow for the initial biological evaluation of a novel chemical entity.

This technical guide provides a foundational understanding of this compound based on currently available information. Further experimental investigation is required to fully elucidate its synthetic details, physicochemical properties, and biological activity.

References

A Comprehensive Technical Guide to 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its precise chemical identity, physicochemical properties, validated synthetic methodologies, and its role as a versatile building block for novel therapeutic agents. This document is intended to serve as a comprehensive resource, grounded in authoritative references, to support researchers in leveraging this compound for advanced scientific investigation.

Nomenclature and Chemical Identity

Correct and unambiguous identification of a chemical entity is paramount for scientific integrity and reproducibility.

IUPAC Name

The systematically generated and preferred IUPAC name for the topic compound is 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine .

This name is derived from the parent heterocycle, pyrimidine. The substituents are numbered according to standard IUPAC rules, with the chloro group at position 4, the piperidine ring connected via its nitrogen (position 1) to position 6, and an amine group at position 5.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 84762-70-9 | [1] |

| Molecular Formula | C₉H₁₃ClN₄ | [1] |

| Molecular Weight | 212.68 g/mol | [1] |

| SMILES | C1CCN(CC1)C2=C(C(=NC=N2)Cl)N | [1] |

| MDL Number | MFCD04035010 | [1] |

Chemical Structure

The chemical structure of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine is characterized by a central pyrimidine ring functionalized with three distinct substituents.

Caption: 2D structure of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine.

Synthesis and Mechanism

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry, often involving sequential nucleophilic aromatic substitution (SNAr) reactions. The preparation of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine typically starts from a more halogenated pyrimidine precursor.

Synthetic Rationale

The differential reactivity of halogen substituents on the pyrimidine ring is the key principle guiding the synthesis. Chlorine atoms at positions 4 and 6 of a pyrimidine ring are highly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogens. This allows for a regioselective, stepwise introduction of nucleophiles. A common and efficient precursor for this synthesis is 5-amino-4,6-dichloropyrimidine.

The first substitution is typically performed with piperidine. The secondary amine of piperidine is a stronger nucleophile than ammonia or other primary amines, allowing it to selectively displace one of the chloro groups. The reaction conditions can be tuned (e.g., temperature, solvent, base) to favor monosubstitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis, which may require optimization based on laboratory-specific conditions and scale.

Starting Material: 5-Amino-4,6-dichloropyrimidine (CAS No. 5413-85-4) Reagent: Piperidine

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 5-amino-4,6-dichloropyrimidine in a suitable solvent such as acetonitrile or ethanol.[2]

-

Reagent Addition: Add 1.1 to 1.5 equivalents of piperidine to the solution. The slight excess of piperidine helps drive the reaction to completion. An inorganic base, such as potassium carbonate or cesium carbonate, may be added to act as a scavenger for the HCl generated during the reaction.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., ~80 °C for acetonitrile) and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane or dichloromethane in methanol as the eluent to isolate the desired monosubstituted product.[2]

-

Characterization: Confirm the identity and purity of the final product, 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine, using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Mechanistic Workflow

The reaction proceeds via a classic SNAr mechanism, involving a Meisenheimer complex intermediate.

Caption: Workflow of the SNAr synthesis mechanism.

Applications in Drug Discovery and Medicinal Chemistry

The 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry. The remaining chloro group at the C4 position serves as a reactive handle for further chemical modifications, allowing for the creation of diverse molecular libraries.

Role as a Chemical Intermediate

The true value of this compound lies in its potential for diversification. The C4-chloro substituent can be displaced by a variety of nucleophiles, including:

-

Amines (primary and secondary)

-

Alcohols and phenols (to form ethers)

-

Thiols (to form thioethers)

This reactivity allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different functional groups at this position. This strategy is fundamental in lead optimization during drug development.[3][4]

Biological Significance of the Scaffold

The pyrimidine ring is a core component of nucleobases and is found in numerous FDA-approved drugs. When combined with a piperidine moiety—another common fragment in pharmaceuticals—the resulting scaffold exhibits favorable properties for drug design.[5][6]

-

Kinase Inhibition: The aminopyrimidine core is a well-known "hinge-binding" motif for many protein kinase inhibitors. The nitrogen atoms of the pyrimidine can form critical hydrogen bonds with the backbone of the kinase hinge region, leading to potent inhibition.

-

Antiviral Activity: Substituted aminopyrimidines have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[7]

-

Antibacterial Agents: The fusion of pyrimidine with other heterocyclic systems has yielded compounds with significant antibacterial potential.[3]

The presence of the chlorine atom also enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes, a critical aspect of drug bioavailability.[8]

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

-

Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Statements:

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

-

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. Store under an inert atmosphere, preferably at 2-8°C.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Conclusion

4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the reactive chloro-handle, provides a robust platform for generating diverse libraries of novel compounds. The inherent biological relevance of the aminopyrimidine and piperidine scaffolds makes this compound a compelling starting point for developing inhibitors of various therapeutic targets, particularly protein kinases. This guide has consolidated the essential technical information required for researchers to effectively utilize and handle this important chemical building block.

References

- 1. achmem.com [achmem.com]

- 2. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Physical and chemical properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physical and chemical properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a substituted pyrimidine derivative. This document is intended to serve as a foundational resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development who may be interested in this compound as a potential synthetic intermediate or for screening in biological assays. Due to the limited publicly available data, this guide focuses on presenting the confirmed chemical identifiers and basic properties.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases. These properties are essential for handling, characterization, and experimental design.

| Property | Value | Source |

| CAS Number | 84762-70-9 | [1][2][3] |

| Molecular Formula | C₉H₁₃ClN₄ | [1][3] |

| Molecular Weight | 212.68 g/mol | [3] |

| IUPAC Name | 4-chloro-6-(piperidin-1-yl)pyrimidin-5-amine | [1] |

| Synonyms | 4-Chloro-6-(1-piperidinyl)-5-pyrimidinamine | [1] |

Note: Detailed experimental data such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly accessible scientific literature or commercial databases. Researchers are advised to determine these properties experimentally.

Experimental Protocols

General Synthetic and Analytical Workflow

A general workflow for chemical synthesis and analysis.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information in peer-reviewed literature or patent databases detailing the biological activity or the mechanism of action for this compound. Consequently, no signaling pathway diagrams can be provided. Researchers interested in the potential pharmacological effects of this compound would need to conduct initial biological screening assays.

Conclusion

This compound is a chemical compound with established basic identifiers but lacks a comprehensive public profile of its physical properties, detailed experimental protocols, and biological activities. This guide consolidates the available information and highlights the areas where further experimental investigation is necessary to fully characterize this molecule for its potential applications in research and development.

References

The Dawn of Pyrimidine Chemistry: A Technical Guide to its Discovery, History, and Enduring Impact in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold, a simple six-membered aromatic heterocycle containing two nitrogen atoms, represents a fundamental cornerstone of modern medicinal chemistry and molecular biology. Its derivatives are integral to the very fabric of life as components of nucleic acids and have been harnessed for therapeutic intervention for over a century. This in-depth technical guide explores the discovery and rich history of pyrimidine derivatives in research, tracing their journey from initial isolation and synthesis to their profound impact on drug development. We will delve into the pioneering synthetic methodologies, the evolution of their therapeutic applications, and the intricate signaling pathways they modulate. All quantitative data is presented in structured tables for clear comparison, and key historical experiments and biological pathways are detailed and visualized to provide a comprehensive resource for today's researchers.

The Early Pioneers and Foundational Syntheses

The story of pyrimidine begins in the late 19th century, a period of fervent discovery in organic chemistry. While pyrimidine-containing structures like alloxan were known earlier, the systematic investigation and synthesis of the pyrimidine core were pioneered by a few key figures.

Pinner's Breakthrough: The First Systematic Synthesis

In 1884, Adolf Pinner accomplished the first systematic synthesis of pyrimidine derivatives.[1] His work involved the condensation of ethyl acetoacetate with amidines, laying the groundwork for the construction of the pyrimidine ring.[1] Pinner is also credited with coining the name "pyrimidin" in 1885.[2]

The Parent Compound: Gabriel and Colman's Achievement

While Pinner had synthesized derivatives, the parent pyrimidine molecule was first prepared in 1900 by Siegmund Gabriel and James Colman.[2][3] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, which was then reduced using zinc dust in hot water.[2][3]

Grimaux and the Advent of Barbiturates

In 1879, French chemist Édouard Grimaux reported the synthesis of barbituric acid by reacting urea and malonic acid in the presence of phosphorus oxychloride.[2][4] This discovery was monumental, as barbituric acid would become the parent compound for a vast class of central nervous system depressants known as barbiturates.[5] The first of these to be used medicinally were barbital (Veronal) in 1903 and phenobarbital in 1912.[5]

Key Historical Experimental Protocols

The foundational syntheses of pyrimidine and its early derivatives were crucial for the subsequent explosion in pyrimidine chemistry. Below are the detailed methodologies for these key historical experiments.

Pinner Synthesis of Pyrimidine Derivatives (1884)

The Pinner synthesis provides a versatile method for preparing 2-substituted pyrimidines.

Reaction: Condensation of a β-keto ester with an amidine.[6][7]

Experimental Protocol:

-

A strong base, such as sodium ethoxide, is prepared by dissolving sodium metal in absolute ethanol.

-

An equimolar amount of a β-keto ester (e.g., ethyl acetoacetate) is added to the basic solution.

-

An amidine hydrochloride is then added to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is neutralized with acid.

-

The precipitated pyrimidine derivative is then isolated by filtration and purified by recrystallization.

Note: Yields for the original Pinner synthesis are not well-documented in readily available literature, but this method proved to be a foundational route to various pyrimidine derivatives.

Gabriel-Colman Synthesis of Pyrimidine (1900)

This method describes the first synthesis of the unsubstituted pyrimidine ring.

Reaction: Conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction.[2][3]

Experimental Protocol:

-

Barbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding 2,4,6-trichloropyrimidine.

-

The 2,4,6-trichloropyrimidine is then subjected to reduction.

-

This is achieved by heating with zinc dust in hot water.

-

The zinc reduces the chloro-substituents, replacing them with hydrogen atoms to yield the parent pyrimidine.

-

The resulting pyrimidine is then isolated and purified.

Note: Specific yields for the original Gabriel-Colman synthesis are not consistently reported in historical records.

Grimaux's Synthesis of Barbituric Acid (1879)

This synthesis paved the way for the development of barbiturate drugs.

Reaction: Condensation of urea with malonic acid.[2][4][8]

Experimental Protocol:

-

Dry urea and malonic acid are mixed in a flask.

-

Phosphorus oxychloride (POCl₃) is slowly added to the mixture as a condensing agent.

-

The reaction mixture is gently heated.

-

After the reaction is complete, the mixture is cooled and treated with water to hydrolyze any remaining phosphorus oxychloride.

-

The barbituric acid precipitates from the solution and is collected by filtration.

-

The crude product is then purified by recrystallization from hot water. A 72-78% yield has been reported for similar procedures.[9]

Physicochemical Properties of Early Pyrimidine Derivatives

The following table summarizes key physicochemical properties of the parent pyrimidine molecule and some of its historically significant early derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Pyrimidine | C₄H₄N₂ | 80.09 | 20-22 | 123-124 | 1.10 (protonated)[4] |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 248 (decomposes) | N/A | 4.01[5] |

| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | N/A | 9.45 |

| Thymine | C₅H₆N₂O₂ | 126.12 | 316-317 | N/A | 9.94 |

| Cytosine | C₄H₅N₃O | 111.10 | 320-325 (decomposes) | N/A | 4.6, 12.2 |

| Alloxan | C₄H₂N₂O₄ | 142.07 | 256 (decomposes) | N/A | 6.63 |

The Biological Significance and Therapeutic Applications of Pyrimidine Derivatives

The discovery that pyrimidine bases—cytosine, thymine, and uracil—are fundamental components of nucleic acids was a watershed moment in science, solidifying the biological importance of this heterocyclic scaffold.[10] This understanding spurred the development of pyrimidine analogs as therapeutic agents, a field that continues to yield significant medical advancements.

Barbiturates: The First CNS Depressants

The derivatives of barbituric acid were among the first synthetic drugs to exhibit profound effects on the central nervous system.[5] Their sedative, hypnotic, and anticonvulsant properties led to their widespread use in the early to mid-20th century.[11]

5-Fluorouracil: A Revolution in Cancer Chemotherapy

The synthesis of 5-fluorouracil (5-FU) in 1957 marked a pivotal moment in the history of cancer treatment.[12] As an analog of uracil, 5-FU acts as an antimetabolite, interfering with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.[13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrimidine derivatives are a direct result of their interaction with specific biological pathways.

Mechanism of Action of Barbiturates

Barbiturates exert their effects on the central nervous system primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel.[14][15]

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil is a prodrug that is converted intracellularly into several active metabolites that disrupt DNA and RNA synthesis.[1][13]

Quantitative Biological Activity of Early Pyrimidine-Based Drugs

The following table provides a summary of the biological activity of some early and significant pyrimidine derivatives. It is important to note that historical data can be variable, and modern standardized assays were not available at the time of their initial discovery.

| Compound | Class | Biological Activity Metric | Value | Organism/Cell Line |

| Phenobarbital | Barbiturate | Lethal Dose (oral) | 6-10 g | Human[16] |

| Amobarbital | Barbiturate | Lethal Dose (oral) | 2-3 g | Human[16] |

| Pentobarbital | Barbiturate | Lethal Dose (oral) | 2-3 g | Human[16] |

| 5-Fluorouracil | Antimetabolite | IC₅₀ | 1.00 - 39.81 µM | Esophageal Squamous Cell Carcinoma cell lines[17] |

| 5-Fluorouracil | Antimetabolite | IC₅₀ | ~185 µM (24h) | HCT 116 (Colon Cancer)[18] |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

The discovery and development of pyrimidine derivatives represent a rich history of scientific inquiry and innovation that has had an enduring impact on medicine and biology. From the foundational syntheses of the 19th century to the development of life-saving drugs in the 20th century, the pyrimidine scaffold has proven to be a remarkably versatile platform for therapeutic intervention. The early work of pioneers like Pinner, Gabriel, Colman, and Grimaux laid the essential groundwork for our modern understanding of pyrimidine chemistry and its applications. For contemporary researchers, a thorough understanding of this history provides a valuable context for the ongoing development of novel pyrimidine-based drugs that target a wide array of diseases, from cancer to viral infections. The journey of the pyrimidine derivative is a testament to the power of fundamental chemical research to transform human health.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Barbiturate - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. repository.gatech.edu [repository.gatech.edu]

- 15. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 16. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 17. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Biological Activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred preliminary biological activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related aminopyrimidine and piperidinyl-pyrimidine derivatives to project its potential as an anticancer agent and kinase inhibitor. This guide details potential biological activities, summarizes quantitative data from analogous compounds, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2][3] Aminopyrimidine derivatives, in particular, have garnered significant attention for their potential as anticancer agents, often through the inhibition of protein kinases that are critical for tumor cell proliferation and survival.[1][4] The incorporation of a piperidine moiety can further influence the pharmacological properties of these molecules. This guide explores the probable biological activities of this compound based on the established activities of its structural analogs.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit the following biological activities:

-

Anticancer Activity: Many aminopyrimidine derivatives have demonstrated potent anti-proliferative effects against a variety of cancer cell lines, including those of the breast, colon, glioblastoma, and lung.[5][6] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.[7]

-

Kinase Inhibition: The aminopyrimidine core is a well-known hinge-binding motif for many protein kinases.[1] It is anticipated that this compound could inhibit the activity of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[7][8] Inhibition of these kinases can disrupt signaling pathways essential for cancer cell growth, angiogenesis, and survival.

Quantitative Data from Structurally Similar Compounds

The following tables summarize the biological activity of various aminopyrimidine and piperidinyl-pyrimidine derivatives against different cancer cell lines and kinases. This data is presented to provide a comparative context for the potential potency of this compound.

Table 1: Anticancer Activity of Structurally Related Aminopyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| Monoterpene-aminopyrimidine hybrids | A2780 (Ovarian) | 0.77 - 2.86 | [6] |

| N-benzyl aminopyrimidine derivative (2a) | Various tumor cell lines | 4 - 8 | [5] |

| Pyrrolo[2,3-d]pyrimidine derivatives | Various cancer cell lines | 29 - 59 | [7] |

| Bipyrimidine derivatives | MCF-7 (Breast), A549 (Lung) | Comparable to doxorubicin and gefitinib | [9] |

Table 2: Kinase Inhibitory Activity of Structurally Related Piperidinyl-pyrimidine Derivatives

| Compound Class | Kinase Target | IC50 (µM) | Reference |

| Piperidinyl aminopyrimidine derivative (17) | IKK-2 | 1.30 | [10] |

| Pyrido[2,3-d]pyrimidine derivatives | PDGFRβ, EGFR, CDK4/Cyclin D1 | Potent inhibition | [8] |

| Halogenated pyrrolo[2,3-d]pyrimidine (5k) | EGFR, Her2, VEGFR2, CDK2 | 0.04 - 0.204 | [7] |

| Trisubstituted morpholinopyrimidines | PI3K | 1.5–3 times more potent than ZSTK474 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer and kinase inhibitory activity of this compound.

In Vitro Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)[12]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[12]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13]

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[12]

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[12]

-

Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[14]

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

Test compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Protocol:

-

Prepare serial dilutions of the test compound in the appropriate buffer.

-

In a 96-well plate, add the kinase, the test compound, and the kinase-specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[14]

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.[14]

-

The luminescent signal is proportional to the kinase activity.

-

Plot the signal against the inhibitor concentration to determine the IC50 value.[14]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway commonly targeted by aminopyrimidine-based kinase inhibitors, such as the EGFR pathway.

Caption: EGFR signaling pathway and potential inhibition.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the anticancer activity of a novel compound.

Caption: Workflow for in vitro anticancer evaluation.

Synthesis

While a specific synthesis protocol for this compound was not found in the initial search, a general approach for the synthesis of similar 4,6-disubstituted pyrimidin-5-amines can be inferred from the literature. A plausible synthetic route could involve the reaction of a dihalopyrimidine with piperidine, followed by the introduction or modification of the amino group at the 5-position. For instance, a process for preparing 4,6-dihalopyrimidin-5-amines has been described, which could serve as a starting point for the synthesis of the target compound.[15] Further, the synthesis of 2,4-Diamino-6-chloropyrimidine has been well-documented and could be adapted.

Conclusion

Although direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests potential as an anticancer agent and kinase inhibitor. The information compiled in this guide, drawn from extensive research on analogous compounds, provides a solid foundation for initiating a comprehensive biological evaluation of this molecule. The outlined experimental protocols offer a clear roadmap for assessing its anti-proliferative and kinase inhibitory activities, while the visualized pathways provide a conceptual framework for understanding its potential mechanisms of action. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | Scilit [scilit.com]

- 6. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine and Its Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a heterocyclic amine with significant potential in medicinal chemistry. This document details its synthesis, explores the biological activities of its analogs, and presents potential signaling pathways it may influence, positioning it as a valuable scaffold for the development of novel therapeutics.

Core Compound Profile

This compound is a substituted pyrimidine featuring a chloro group at the 4-position, a piperidinyl moiety at the 6-position, and an amine group at the 5-position. The strategic placement of these functional groups offers multiple avenues for chemical modification, making it an attractive starting point for the synthesis of diverse chemical libraries. The core structure suggests potential interactions with a variety of biological targets, particularly protein kinases, due to the established role of the aminopyrimidine scaffold as a "hinge-binding" motif.

| Property | Value |

| IUPAC Name | 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine |

| Molecular Formula | C₉H₁₃ClN₄ |

| Molecular Weight | 212.68 g/mol |

| CAS Number | 84762-70-9 |

| Canonical SMILES | C1CCN(CC1)C2=C(C(=NC=N2)Cl)N |

Synthesis and Derivatization

The synthesis of this compound and its analogs can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of a di-chlorinated pyrimidine with piperidine, followed by further modifications.

Proposed Synthetic Workflow

The synthesis of the target compound can be envisioned starting from the commercially available 4,6-dichloropyrimidin-5-amine. A selective nucleophilic aromatic substitution at one of the chloro-positions with piperidine would yield the desired product. The reactivity of the two chlorine atoms can be influenced by the electronic effects of the amino group at the 5-position.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous 4-amino-6-(piperidin-1-yl)pyrimidine derivatives and can be adapted for the synthesis of the title compound and its analogs.[1][2]

Protocol 1: Synthesis of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-ylamine

-

Reaction Setup: To a solution of 4,6-dichloropyrimidin-5-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10-20 mL/g of starting material), add piperidine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Derivatization at the 4-Chloro Position

The remaining chloro group at the 4-position serves as a handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional SNAr reactions with different nucleophiles (amines, thiols, alcohols).

-

Suzuki Coupling: To a solution of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-ylamine (1.0 eq) and a boronic acid or ester (1.2-1.5 eq) in a solvent system like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq). The mixture is heated under an inert atmosphere at 80-120 °C until the starting material is consumed.

-

Buchwald-Hartwig Amination: A mixture of 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-ylamine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq) in an anhydrous solvent like toluene or dioxane is heated under an inert atmosphere at 80-120 °C.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, the broader class of aminopyrimidine derivatives has demonstrated a wide range of pharmacological activities. The core scaffold is a well-known pharmacophore that can interact with the hinge region of protein kinases, making this class of compounds promising candidates for cancer therapy and other diseases driven by aberrant kinase activity.

Kinase Inhibitory Activity

Analogs of 4-amino-6-piperidinylpyrimidine have been investigated as inhibitors of various protein kinases. The data in the following table is compiled from studies on related pyrimidine-based kinase inhibitors and illustrates the potential potency of this scaffold.

| Kinase Target | Compound Class | Reported IC₅₀ (nM) | Reference |

| EGFR | 4-(Phenylamino)quinazolines | < 1 - 10 | [3] |

| HER-2 | 4-Anilinoquinoline-3-carbonitriles | - | |

| PI3K/mTOR | 4-Amino-1,3,5-triazine sulfonamides | Double-digit nM | [4] |

| FLT3 | 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes | Potent inhibition | |

| B-Raf | Aminopyrimidine derivatives | - | |

| CDK2 | Aminopyrimidine derivatives | - |

Note: The IC₅₀ values are for representative compounds within the cited class and not for this compound itself.

Structure-Activity Relationships (SAR)

Based on the literature for related aminopyrimidine kinase inhibitors, the following structure-activity relationships can be inferred for the this compound scaffold:

-

The 5-Amino Group: The amino group at the 5-position is crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

-

The 6-Piperidinyl Group: This bulky, lipophilic group likely occupies a hydrophobic pocket adjacent to the hinge region. Modifications to the piperidine ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

-

The 4-Chloro Group: This serves as a versatile synthetic handle for introducing a variety of substituents that can extend into the solvent-exposed region of the ATP-binding pocket. The nature of the substituent at this position can significantly impact potency and selectivity against different kinases.

Potential Signaling Pathway Inhibition

Given the prevalence of aminopyrimidine scaffolds as kinase inhibitors, a likely mechanism of action for derivatives of this compound is the inhibition of intracellular signaling pathways critical for cell growth, proliferation, and survival. A hypothetical model for the inhibition of a generic receptor tyrosine kinase (RTK) pathway is depicted below.

Figure 2: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Its straightforward synthesis and the potential for extensive derivatization at the 4-position provide a solid platform for generating libraries of compounds for high-throughput screening and lead optimization. The insights from related aminopyrimidine structures suggest that careful modification of this core can lead to potent and selective inhibitors of key signaling pathways implicated in a variety of diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical series. Further investigation into the specific biological targets and structure-activity relationships of this compound class is warranted and holds considerable promise for future drug discovery efforts.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine studies

A comprehensive literature review reveals a significant gap in the scientific record for the specific compound 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Extensive searches of chemical databases, academic journals, and patent literature did not yield any studies detailing the synthesis, chemical properties, or biological activities of this exact molecule.

While no direct information is available for this compound, this guide will provide a detailed overview of structurally similar compounds to offer insights into its potential characteristics and research context. The following sections will discuss related pyrimidine derivatives, their known biological activities, and general experimental protocols that would be relevant for the study of this class of compounds.

Analysis of Structurally Related Compounds

Research in the field of medicinal chemistry has explored a variety of substituted pyrimidines, with a focus on their potential as therapeutic agents. Several isomers and analogs of the target compound have been synthesized and evaluated.

Isomeric Analogs

Two notable isomers of the target compound are 2-chloro-6-piperidin-1-ylpyrimidin-4-amine and 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine . These compounds differ in the substitution pattern on the pyrimidine ring. While specific biological data for these isomers is not extensively published, their general chemical properties are available.

Table 1: Physicochemical Properties of Isomeric Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-chloro-6-piperidin-1-ylpyrimidin-4-amine | C₉H₁₃ClN₄ | 212.682 |

| 4-Chloro-6-piperidin-1-yl-pyrimidin-2-ylamine | C₉H₁₃ClN₄ | 212.682 |

Data sourced from chemical supplier databases.

Other Related Pyrimidine Derivatives

Another closely related compound found in the literature is 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine . This molecule shares the same chloro and piperidinyl substitutions at positions 5 and 6 of the pyrimidine ring but features an additional amino group at position 2.

Table 2: Physicochemical Properties of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

| Property | Value |

| Molecular Formula | C₉H₁₄ClN₅ |

| Molecular Weight | 227.70 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem.[1][2]

The presence of the additional amino group in this diamine derivative significantly alters its electronic properties and potential for hydrogen bonding compared to the target compound, which would likely influence its biological activity.

Potential Biological Significance: Kinase Inhibition

Many pyrimidine derivatives are investigated for their role as kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases to block their activity. Given this precedent, it is plausible that this compound, if synthesized, would be evaluated for its kinase inhibitory potential.

Hypothetical Experimental Protocols

Should a researcher decide to synthesize and evaluate this compound, the following general methodologies, adapted from studies on similar compounds, would likely be employed.

General Synthesis Strategy

The synthesis would likely start from a di- or tri-substituted pyrimidine core, followed by sequential nucleophilic aromatic substitution reactions to introduce the piperidinyl and amino groups.

Diagram 1: Hypothetical Synthesis Workflow

Caption: A potential synthetic route to the target compound.

Kinase Inhibition Assay

To assess the biological activity of the synthesized compound, a primary screen would likely involve a kinase inhibition assay.

Diagram 2: Kinase Inhibition Assay Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process starting from commercially available materials.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine

This step involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine using phosphorus oxychloride.

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4,6-Dihydroxy-5-nitropyrimidine | C₄H₃N₃O₄ | 157.09 | 10.0 g |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 100 mL |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 5.0 mL |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-5-nitropyrimidine (10.0 g) in phosphorus oxychloride (100 mL).

-

To this suspension, slowly add N,N-dimethylaniline (5.0 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring in a well-ventilated fume hood.

-

The precipitate formed is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum to afford 4,6-dichloro-5-nitropyrimidine.

Expected Yield and Characterization:

-

Yield: 75-85%

-

Appearance: Pale yellow solid

-

Melting Point: 101-103 °C

Step 2: Synthesis of 4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidine

This step involves the selective nucleophilic aromatic substitution of one chlorine atom of 4,6-dichloro-5-nitropyrimidine with piperidine. The reaction is expected to be regioselective for the C4 position.

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4,6-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | 5.0 g |

| Piperidine | C₅H₁₁N | 85.15 | 2.4 mL (1.1 eq) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.0 mL (1.5 eq) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL |

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine (5.0 g) in dichloromethane (100 mL) in a 250 mL round-bottom flask with magnetic stirring.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (4.0 mL) to the solution.

-

Slowly add a solution of piperidine (2.4 mL) in dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:4).

-

Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain 4-chloro-6-(piperidin-1-yl)-5-nitropyrimidine.

Expected Yield and Characterization:

-

Yield: 60-75%

-

Appearance: Yellow solid

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine using iron powder in acetic acid.

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidine | C₉H₁₁ClN₄O₂ | 242.66 | 3.0 g |

| Iron powder (Fe) | Fe | 55.84 | 3.5 g (5 eq) |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |

Procedure:

-

In a 250 mL round-bottom flask, suspend 4-chloro-6-(piperidin-1-yl)-5-nitropyrimidine (3.0 g) in glacial acetic acid (50 mL).

-

Add iron powder (3.5 g) portion-wise to the stirred suspension at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethyl acetate.

-

Combine the filtrate and washings and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

Expected Yield and Characterization:

-

Yield: 70-85%

-

Appearance: Off-white to light brown solid

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Appearance | Expected Melting Point (°C) |

| 4,6-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | Pale yellow solid | 101-103 |

| 4-Chloro-6-(piperidin-1-yl)-5-nitropyrimidine | C₉H₁₁ClN₄O₂ | 242.66 | Yellow solid | - |

| This compound | C₉H₁₃ClN₄ | 212.68 | Off-white to light brown solid | - |

Visualizations

Experimental Workflow

Caption: Workflow for the three-step synthesis of the target compound.

Application Notes and Protocols: Synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the putative reaction mechanism and provides a representative experimental protocol for the synthesis of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. The provided protocol is based on established methodologies for the synthesis of similar aminopyrimidine derivatives.

Introduction

Substituted pyrimidines are core structures in a vast array of biologically active molecules, including approved drugs. The ability to selectively functionalize the pyrimidine ring is crucial for the development of new therapeutic agents. The target compound, this compound, possesses multiple sites for further chemical modification, making it a valuable intermediate for the synthesis of compound libraries for screening and lead optimization. The key transformation in its synthesis is the selective displacement of a chlorine atom from a dichloropyrimidine precursor by piperidine.

Proposed Reaction Mechanism

The formation of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material is 4,6-dichloro-pyrimidin-5-ylamine. The reaction is initiated by the nucleophilic attack of piperidine on one of the electrophilic carbon atoms bearing a chlorine atom on the pyrimidine ring.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks one of the chlorine-bearing carbons (C4 or C6) of the 4,6-dichloro-pyrimidin-5-ylamine ring. This step is generally the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the amino group.

-

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion (Cl-), the leaving group. This results in the formation of the final product, this compound.

Due to the presence of the amino group at the C5 position, the two chlorine atoms at C4 and C6 are electronically similar. Therefore, the reaction may yield a mixture of isomers, although steric hindrance from the amino group might favor substitution at one position over the other. The specific reaction conditions can also influence the regioselectivity.

Reaction Visualization

Caption: Proposed SNAr mechanism for the formation of the target compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4,6-dichloro-pyrimidin-5-ylamine

-

Piperidine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Analytical balance

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4,6-dichloro-pyrimidin-5-ylamine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM).

-

Addition of Reagents: To the stirred solution, add a base such as triethylamine (1.1 - 1.5 eq). Subsequently, add piperidine (1.0 - 1.2 eq) dropwise at room temperature.

-